molecular formula C7H9ClN2 B565803 1-(4-Chloropyridin-2-YL)-N-methylmethanamine CAS No. 881205-08-9

1-(4-Chloropyridin-2-YL)-N-methylmethanamine

Cat. No. B565803
CAS RN: 881205-08-9
M. Wt: 156.613
InChI Key: IJVFBZXCXLCBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Chloropyridin-2-yl)piperazine” has a CAS Number of 885277-30-5 and a molecular weight of 197.67 . It’s stored in a dark place, under an inert atmosphere, at 2-8°C .


Synthesis Analysis

In one synthesis process, manganese dioxide (3.03 g) was added to a solution of (4-chloropyridin-2-yl)methanol (1.00 g) in ethyl acetate (20 mL), followed by refluxing for 3.5 hours . The reaction mixture was then cooled to room temperature, the insoluble materials were filtered off, and the solvent was distilled off under reduced pressure .


Molecular Structure Analysis

The InChI code for “1-(4-Chloropyridin-2-yl)piperazine” is 1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 . The InChI key is VADWBUKUVBYPDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “1-(4-Chloropyridin-2-yl)piperazine” is a solid . The compound “(4-chloropyridin-2-yl)methanamine” has a molecular weight of 142.59 and is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .

Scientific Research Applications

Anticonvulsant Agents

Research has demonstrated that certain Schiff bases of pyridine, similar to 1-(4-Chloropyridin-2-yl)-N-methylmethanamine, show potential as anticonvulsant agents. These compounds have been observed to exhibit seizures protection in various models. Their chemical structures were confirmed through spectroscopy and elemental analysis, and some showed remarkable protection in seizure models, outperforming clinically used drugs (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxic properties in red light. These complexes were effective in inducing apoptosis and generating reactive oxygen species in cell lines, implying potential applications in targeted photodynamic therapy (Basu et al., 2014).

Electro-Optic Materials

The synthesis of heterocycle-based derivatives similar to 1-(4-Chloropyridin-2-yl)-N-methylmethanamine has been utilized in developing electro-optic materials. These materials, characterized by their non-linear optical/electro-optic properties, are important for applications like photonic data transmission and optical computing (Facchetti et al., 2003).

Antidepressant Effects

Chlorinated tetracyclic compounds, analogous to 1-(4-Chloropyridin-2-yl)-N-methylmethanamine, have been synthesized and tested for potential antidepressant effects in mice. These studies indicate significant antidepressant effects, as observed in the forced swimming test, suggesting therapeutic potential for depression (Karama et al., 2016).

Corrosion Inhibition

Schiff bases containing pyridin-2-yl)methyleneamino groups have shown effectiveness as corrosion inhibitors. Their application in protecting mild steel surfaces in acidic environments demonstrates their potential in industrial applications where corrosion resistance is crucial (Murmu et al., 2019).

Safety and Hazards

The compound “1-(4-Chloropyridin-2-yl)piperazine” has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H317 and H319 . The precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

1-(4-chloropyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFBZXCXLCBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloropyridin-2-YL)-N-methylmethanamine

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